molecular formula C21H21NO4 B12197991 9-(2-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(2-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12197991
M. Wt: 351.4 g/mol
InChI Key: XFGHCPZOCXNIKO-UHFFFAOYSA-N
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Description

9-(2-Methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazine derivative characterized by a fused chromene-oxazine core. Key structural features include:

  • 2-Methoxybenzyl group: A methoxy-substituted benzyl moiety at position 9 of the chromeno-oxazine ring.
  • 3,4-Dimethyl substituents: Methyl groups at positions 3 and 4 of the oxazine ring, contributing to steric and electronic effects.
  • Dihydro framework: The 9,10-dihydro configuration stabilizes the oxazine ring system.

Substituent variations (e.g., aryl groups, alkyl chains) are introduced to modulate physicochemical and biological properties .

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

9-[(2-methoxyphenyl)methyl]-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H21NO4/c1-13-14(2)21(23)26-20-16(13)8-9-19-17(20)11-22(12-25-19)10-15-6-4-5-7-18(15)24-3/h4-9H,10-12H2,1-3H3

InChI Key

XFGHCPZOCXNIKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves the reaction of 7-hydroxycoumarins with primary amines and formaldehyde. The reaction is carried out in the presence of potassium hydroxide (KOH) or 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst . The process involves the formation of an intermediate aminomethyl derivative, which undergoes cyclization to form the desired oxazine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form secondary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

9-(2-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(2-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Comparison of Chromeno-Oxazine Derivatives

Compound Name (ID) Key Substituents Core Modifications References
9-(2-Methoxybenzyl)-3,4-dimethyl-... (Target) 2-Methoxybenzyl, 3,4-dimethyl Chromeno-oxazine N/A
9-(3-Methoxybenzyl)-4-propyl-... () 3-Methoxybenzyl, 4-propyl Chromeno-oxazine
9-(2-Methylbenzyl)-2-phenyl-... (6b, ) 2-Methylbenzyl, 2-phenyl Chromeno-oxazin-4-one
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-... (4e, ) 3,4-Dimethoxyphenyl, 4-hydroxybutyl, 2-methyl Chromeno-oxazin-4-one
9-(2,4-Dichlorophenyl)-3,4-dimethyl-... () 2,4-Dichlorophenyl, 3,4-dimethyl Chromeno-oxazin-2-one
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-... () 4-Fluorobenzyl, 4-methoxyphenyl Chromeno-oxazin-2-one

Key Observations :

  • Substituent Position: The 2-methoxybenzyl group in the target compound contrasts with 3-methoxybenzyl () and methylbenzyl ().
  • Alkyl Chain Length : Hydroxyalkyl chains (e.g., 4-hydroxybutyl in –2) lower melting points (78–166°C) compared to rigid aryl substituents (e.g., dichlorophenyl in ) .
  • Halogenation : Chlorine or fluorine substituents (–14) improve lipophilicity and antimicrobial activity but may reduce thermal stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound (ID) Melting Point (°C) Yield (%) Molecular Weight Notable Spectral Data (NMR/IR) References
Target Compound Not reported Not reported ~373.4* Expected δ 3.8–4.3 ppm (methoxy protons) N/A
4e, n=3 () 78–79 66 407.4 δ 6.8–7.2 ppm (aryl protons), IR 1720 cm⁻¹ (C=O)
6b () 124–128 60 384.4 δ 2.39 ppm (CH₃), HRMS m/z 384.1586
9-(2,4-Dichlorophenyl)-... () Not reported Not reported 375.2 IR 1680 cm⁻¹ (C=O), δ 2.31 ppm (CH₃)
9-(4-Fluorobenzyl)-... () Not reported Not reported 379.4 HRMS m/z 379.4 (calc’d)

Notes:

  • Melting Points : Methyl and halogen substituents (e.g., 6b in ) correlate with higher melting points than hydroxyalkyl derivatives (e.g., 4e in ) due to reduced molecular flexibility .
  • Spectral Trends : Methoxy groups (δ 3.8–4.3 ppm in ¹H NMR) and carbonyl stretches (IR ~1700 cm⁻¹) are consistent across analogues .

Inferences :

  • The target compound’s 2-methoxybenzyl group may enhance antimicrobial activity compared to methylbenzyl derivatives (), as methoxy groups improve membrane penetration .
  • Dichlorophenyl and fluorobenzyl analogues (–14) likely exhibit stronger bioactivity due to halogen electronegativity .

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its structure features a chromeno[8,7-e][1,3]oxazine core, which is significant in medicinal chemistry due to its potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promising anticancer properties. For instance:

  • In Vitro Studies : Compounds derived from benzoxazine scaffolds have demonstrated cytotoxic effects against various cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). These studies often report IC50 values in the low micromolar range, indicating significant potency against tumor cells.
CompoundCell LineIC50 (μM)
Example AA-5490.02
Example BMCF70.04
Example CHCT-1160.06

Antioxidant Activity

Many benzoxazine derivatives exhibit antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate this activity:

  • DPPH Scavenging : Compounds similar to the target compound have shown moderate to high DPPH scavenging activity, suggesting their potential use in preventing oxidative stress-related diseases.

Antimicrobial Activity

Certain derivatives of oxazines are noted for their antimicrobial properties:

  • Bacterial Inhibition : Studies have reported that these compounds can inhibit the growth of various bacterial strains, indicating potential applications in treating infections.

The biological activities of chromeno[8,7-e][1,3]oxazine derivatives may be attributed to several mechanisms:

  • Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Antioxidant properties may stem from the ability to modulate ROS levels within cells.
  • Enzyme Inhibition : Certain derivatives may act as enzyme inhibitors, affecting metabolic pathways critical for cancer cell survival.

Case Studies

  • Study on Anticancer Effects : A study evaluating a series of benzoxazine derivatives found that modifications at specific positions significantly enhanced cytotoxicity against A-549 cells. The most effective derivative exhibited an IC50 value of 0.02 μM.
  • Antioxidant Evaluation : Another research project assessed the DPPH scavenging activity of various oxazine derivatives. The results indicated that some compounds exhibited scavenging activities comparable to standard antioxidants like ascorbic acid.

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